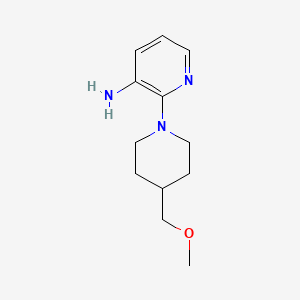

2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine

Description

Properties

Molecular Formula |

C12H19N3O |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

2-[4-(methoxymethyl)piperidin-1-yl]pyridin-3-amine |

InChI |

InChI=1S/C12H19N3O/c1-16-9-10-4-7-15(8-5-10)12-11(13)3-2-6-14-12/h2-3,6,10H,4-5,7-9,13H2,1H3 |

InChI Key |

SIGMCPZFAJNOFU-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CCN(CC1)C2=C(C=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine typically involves:

- Construction of the piperidine ring with the methoxymethyl substituent at the 4-position.

- Introduction of the pyridin-3-amine moiety linked at the nitrogen of the piperidine ring.

- Functional group transformations such as reductive amination, nucleophilic substitution, and hydrogenation.

Key Synthetic Approaches

Reductive Amination and Nucleophilic Substitution

One common approach is the nucleophilic substitution of a halogenated pyridine derivative with a piperidine bearing a methoxymethyl group, followed by reductive amination to introduce the amine functionality on the pyridine ring.

- Starting from 3-halopyridine derivatives (e.g., 3-bromopyridine or 3-chloropyridine), nucleophilic substitution with 4-(methoxymethyl)piperidine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents (e.g., dimethylformamide or dimethylacetamide) yields the intermediate.

- Subsequent reduction or amination steps convert the pyridine substituent to the 3-amine.

Catalytic Hydrogenation of Pyridine to Piperidine Derivatives

Catalytic hydrogenation is a crucial step to reduce pyridine rings to piperidine rings selectively.

- Ruthenium(II) or rhodium(I) complexes with chiral ligands have been employed to achieve stereoselective hydrogenation of pyridine to piperidine derivatives.

- Sodium tetrahydroborate can be used for mild reduction, often yielding tetrahydropyridine intermediates before full reduction to piperidine.

- Hydrogenation conditions are optimized to maintain the integrity of substituents such as methoxymethyl groups.

One-Pot Sequential Suzuki–Miyaura Coupling and Hydrogenation

This method involves:

- Suzuki–Miyaura cross-coupling of halogenated pyridine derivatives with boronic acid derivatives to install aromatic substituents.

- Followed by catalytic hydrogenation to reduce the pyridine ring to piperidine.

- This sequence allows for the introduction of complex substituents and functional groups in a streamlined manner.

Intramolecular Cyclizations

Intramolecular aza-Michael reactions and reductive cyclizations have been used to construct substituted piperidines with high stereoselectivity.

- These methods provide access to 2,5- and 2,6-disubstituted piperidines.

- Organocatalysis and metal catalysis (e.g., iron, nickel) have been applied for efficient cyclization and reduction steps.

Detailed Synthetic Route Example

A representative synthetic route to This compound can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 3-bromopyridine + 4-(methoxymethyl)piperidine, K2CO3, DMF, 80 °C | 75-85 | Formation of 2-(4-(methoxymethyl)piperidin-1-yl)pyridine intermediate |

| 2 | Reductive amination | NH3 or amine source, NaBH4 or catalytic hydrogenation (Ru or Rh catalyst), mild conditions | 70-90 | Introduction of amino group at pyridin-3-position |

| 3 | Purification | Chromatography or recrystallization | - | Isolation of pure target compound |

Mechanistic Insights and Optimization

- The nucleophilic aromatic substitution proceeds via displacement of the halogen on the pyridine ring by the piperidine nitrogen.

- Reductive amination or catalytic hydrogenation must be carefully controlled to avoid over-reduction or side reactions such as demethylation of the methoxymethyl group.

- Use of chiral catalysts can provide stereoselective hydrogenation if enantiomerically enriched piperidine derivatives are desired.

- Solvent choice, temperature, and reagent stoichiometry are critical parameters influencing yield and purity.

Comparative Data from Literature

| Method | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki–Miyaura + Hydrogenation | Pd catalyst, Ru or Rh hydrogenation catalyst | 70-90 | High functional group tolerance | Requires multiple steps |

| Direct nucleophilic substitution | K2CO3, DMF, 80 °C | 75-85 | Simple, scalable | May require purification of regioisomers |

| Reductive amination | NaBH4, NH3 or catalytic hydrogenation | 70-90 | Mild conditions, selective | Sensitive to substituent groups |

| Intramolecular cyclization | Organocatalysts or metal catalysts | 60-85 | High stereoselectivity | More complex setup |

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine and Piperidine Moieties

The following compounds share structural motifs with the target molecule but differ in substituent type, position, or functional groups:

Table 1: Structural Comparison of Pyridine-Piperidine Derivatives

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

- Lipophilicity : The methoxymethyl group in the target compound increases LogP compared to unsubstituted piperidine derivatives (e.g., 4-(piperidin-1-yl)pyridin-3-amine dihydrochloride), enhancing membrane permeability .

- Solubility : Salt forms (e.g., dihydrochloride in ) improve aqueous solubility, whereas the free base of the target compound may require formulation optimization.

Biological Activity

2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxymethyl group and a pyridine moiety, which contributes to its biological properties. The structural formula is as follows:

- Chemical Formula: CHNO

- Molecular Weight: 204.27 g/mol

- IUPAC Name: this compound

Receptor Interactions

This compound acts primarily as a ligand that interacts with specific receptors, influencing various biological pathways. The compound has shown significant binding affinity for several targets:

| Target | Binding Affinity (Ki) | Effect |

|---|---|---|

| TRPV1 | 0.2 nM | Antagonist activity |

| EGFR | IC50 = 0.1–100 nM | Inhibition of phosphorylation |

| Other Kinases | Varies | Potential multi-target effects |

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating significant efficacy compared to standard treatments like 5-Fluorouracil .

- Neurological Effects: Its interaction with TRPV1 receptors suggests potential applications in pain management and neuroprotection .

Case Studies and Research Findings

-

Anticancer Studies:

A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated that the compound effectively inhibited cell growth, with the best results observed in MCF-7 cells, where it increased apoptosis markers significantly compared to controls . -

TRPV1 Antagonism:

In another research effort, the compound was tested for its antagonistic effects on TRPV1 receptors. It exhibited a strong binding affinity, suggesting potential use in treating conditions associated with TRPV1 activation, such as chronic pain and inflammation . -

EGFR Inhibition:

The compound was also assessed for its ability to inhibit EGFR phosphorylation, which is crucial in cancer progression. It demonstrated competitive inhibition characteristics, indicating its potential as an anti-cancer agent targeting EGFR-related pathways .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-(Methoxymethyl)piperidin-1-yl)pyridin-3-amine, and what key reaction conditions are required?

Answer:

The synthesis typically involves coupling a substituted piperidine derivative (e.g., 4-(methoxymethyl)piperidine) with a halogenated pyridine precursor (e.g., 3-aminopyridine bearing a leaving group at the 2-position). Key steps include:

- Nucleophilic substitution : Reacting 3-amino-2-chloropyridine with 4-(methoxymethyl)piperidine under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C .

- Salt formation : Subsequent treatment with HCl yields the hydrochloride salt for improved stability .

- Purification : Column chromatography or recrystallization (ethanol/water) ensures high purity, monitored via TLC and NMR .

Advanced: How can substituent modifications on the piperidine and pyridine rings enhance target binding affinity in drug design?

Answer:

Structure-activity relationship (SAR) studies guide optimization:

- Piperidine modifications : Introducing electron-donating groups (e.g., methoxymethyl) improves solubility and modulates steric effects. For example, replacing the methoxymethyl group with bulkier substituents (e.g., trifluoromethylbenzyl in ) alters lipophilicity and receptor interactions .

- Pyridine modifications : Fluorination at the pyridine ring (as in ) enhances metabolic stability and binding to hydrophobic pockets. Computational tools like molecular docking (e.g., AutoDock) predict binding modes, validated by crystallography (PHENIX/Phaser software) .

- Methodology : Combine in vitro assays (e.g., IC₅₀ determination) with quantum mechanical calculations to evaluate electronic effects .

Advanced: What analytical strategies resolve discrepancies in reported biological activities of this compound?

Answer:

Contradictory bioactivity data often arise from structural heterogeneity or impurities. Strategies include:

- Structural confirmation : High-resolution NMR (¹H/¹³C, 2D-COSY) and LC-MS verify compound identity and purity (>98%) .

- Crystallography : Single-crystal X-ray diffraction (e.g., using PHENIX) resolves stereochemical ambiguities, critical for chiral centers .

- Batch consistency : Compare multiple synthetic batches via HPLC-UV/MS to detect trace impurities affecting activity .

- Biological replication : Use standardized assays (e.g., uniform cell lines and protocols) to minimize variability .

Basic: What purification techniques are most effective for isolating high-purity samples of this compound?

Answer:

- Chromatography : Flash column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) separates intermediates .

- Recrystallization : Ethanol/water mixtures yield crystalline hydrochloride salts, confirmed by sharp melting points (e.g., 150–155°C) .

- Analytical validation : Purity is assessed via TLC (Rf consistency) and NMR (absence of extraneous peaks) .

Advanced: How can molecular docking and crystallography elucidate the binding mode of this compound with its target?

Answer:

- Docking simulations : Use Schrödinger Suite or GROMACS to model interactions (e.g., hydrogen bonding with the piperidine nitrogen and hydrophobic contacts with the methoxymethyl group) .

- Crystallographic validation : Co-crystallize the compound with its target protein (e.g., GLP-1 receptor in ) and solve the structure via molecular replacement (Phaser) .

- Data integration : Overlay docking poses with crystallographic electron density maps to refine binding hypotheses .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- NMR : ¹H NMR confirms substitution patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm; pyridine aromatic protons at δ 7.5–8.5 ppm) .

- IR spectroscopy : Detects functional groups (e.g., N-H stretch at ~3350 cm⁻¹ for the amine; C-O-C stretch at ~1100 cm⁻¹ for methoxymethyl) .

- Mass spectrometry : HR-ESI-MS provides exact mass (e.g., [M+H]+ calculated for C₁₂H₂₀N₃O: 222.1601) .

Advanced: How does the methoxymethyl group influence the compound’s pharmacokinetic properties?

Answer:

- Solubility : The methoxymethyl group enhances aqueous solubility via hydrogen bonding, critical for oral bioavailability .

- Metabolic stability : Methoxy groups resist oxidative metabolism (cytochrome P450), prolonging half-life compared to methyl or hydrogen analogs .

- Experimental validation : Perform in vitro microsomal stability assays (e.g., liver microsomes) and compare with analogs lacking the methoxymethyl moiety .

Basic: What safety precautions are recommended when handling this compound?

Answer:

- Hazard mitigation : Use PPE (gloves, goggles) due to potential irritancy (H315/H319). Work in a fume hood to avoid inhalation (H335) .

- Waste disposal : Neutralize hydrochloride salts with dilute NaOH before disposal .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.